5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one
Description
Properties
CAS No. |
649570-69-4 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5,5-dimethyl-2,3,4,6-tetrahydrocyclopenta[b]pyran-7-one |
InChI |
InChI=1S/C10H14O2/c1-10(2)6-8(11)9-7(10)4-3-5-12-9/h3-6H2,1-2H3 |
InChI Key |
QEWDVFCBGMYBHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C1CCCO2)C |
Origin of Product |
United States |
Biological Activity
5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The synthesis methods and structure-activity relationships are also discussed.
The molecular formula of 5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one is , with a molecular weight of approximately 166.217 g/mol. Its structure features a cyclopentane core with a pyranone moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H14O |
| Molecular Weight | 166.217 g/mol |
| LogP | 2.04990 |
Antimicrobial Activity
Research has indicated that compounds similar to 5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one exhibit significant antimicrobial properties. For instance, studies on derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.
Anti-inflammatory Activity
The compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may be useful in treating conditions characterized by excessive inflammation.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. In vitro tests on cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. The specific pathways involved include modulation of the PI3K/Akt signaling pathway and activation of caspases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of cyclopenta[b]pyran-7(2H)-one against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) as low as 10 µg/mL.
- Anti-inflammatory Mechanisms : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one resulted in a significant reduction in nitric oxide production.
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines (MCF-7) revealed that the compound reduced cell viability by over 50% at concentrations above 25 µM after 48 hours of treatment.
Structure-Activity Relationship (SAR)
The biological activity of 5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one can be influenced by various structural modifications:
- Dimethyl Substitution : The presence of two methyl groups at the 5-position appears to enhance lipophilicity and biological activity.
- Pyranone Ring : The pyranone structure is essential for interaction with biological targets; modifications to this ring can significantly alter activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Substituent Effects
- This also reduces solubility in polar solvents compared to analogs with aryl or heteroaryl substituents .
- 6-Phenyl derivative (CAS 748771-10-0) : The phenyl group at the 6-position increases molecular weight (C₁₄H₁₄O₂, MW 214.26) and introduces π-π stacking interactions, improving crystallinity. However, it may reduce bioavailability due to hydrophobicity .
- Thiophene-substituted analogs : Compounds like 4-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (from ) exhibit altered electronic properties due to the electron-rich thiophene moiety, enhancing reactivity in cross-coupling reactions .
Ring System Differences
- Pyranone vs. Pyridine: The target compound’s pyranone ring (oxygen atom) enables hydrogen bonding and increases polarity, whereas pyridine-containing analogs (e.g., 1H,2H,3H,4H,5H,6H,7H-cyclopenta[b]pyridin-7-one) exhibit basicity due to the nitrogen atom, influencing their interaction with biological targets .
- Tetrahydro vs. Hexahydro systems : The tetrahydro configuration in the target compound introduces partial unsaturation, increasing ring strain and reactivity compared to fully saturated hexahydro derivatives (e.g., 2,3,4,5,6,7-hexahydrocyclopenta[b]pyran-7-ols) .
Physicochemical and Spectroscopic Properties
Preparation Methods
One-Pot Synthesis
One of the notable methods for synthesizing 5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one involves a one-pot reaction that simplifies the synthesis process by combining multiple steps into a single reaction vessel.
Procedure : Cycloalkanones are treated with dimethylformamide dimethyl acetal (DMFDMA) under reflux conditions. This leads to the formation of α-enaminoketones which are subsequently reacted with hippuric acid and acetic anhydride at elevated temperatures (around 90 °C) for several hours. The reaction mixture is then cooled and ethanol is added to precipitate the desired product.
Yield : This method has shown promising yields of fused pyran-2-one derivatives, including 5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one.
Use of Natural Deep Eutectic Solvents
Recent studies have explored the use of natural deep eutectic solvents (NADES) as an efficient medium for synthesizing various pyran derivatives.
Procedure : A mixture of choline chloride and malonic acid in a 1:1 ratio serves as the solvent for the reaction. The reactants are heated to facilitate the cyclization process which leads to the formation of the desired compound.
Advantages : This method is notable for its environmentally friendly approach and high yields. For instance, yields of up to 95% have been reported for related compounds synthesized using this method.
Alternative Synthetic Routes
Various alternative synthetic routes have been documented in literature that focus on different starting materials or reaction conditions.
Cycloaddition Reactions : Some approaches utilize cycloaddition reactions involving substituted cyclopentadienes and carbonyl compounds under Lewis acid catalysis to form pyran derivatives.
Multi-step Synthesis : Other methods involve multi-step synthesis where initial compounds undergo transformations through several intermediate steps before yielding 5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one. This can include steps such as reduction and functional group modifications.
Characterization of Products
Characterization of synthesized products typically involves techniques such as:
Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure and confirms the presence of specific functional groups.
Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the identity of synthesized compounds.
Infrared Spectroscopy (IR) : Helps identify functional groups based on characteristic absorption bands.
The following table summarizes some key characterization data for synthesized compounds:
| Compound Name | Yield (%) | Melting Point (°C) | Key NMR Peaks (δ ppm) |
|---|---|---|---|
| 5,5-Dimethyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one | 80% | 175–178 | 1.98 (CH₂), 2.51 (CH₂), 6.35 (H-4) |
| Related Pyran Derivative | 95% | - | Various peaks indicating structural features |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
